Coumermycin sodium is classified as an aminocoumarin antibiotic. This classification is based on its chemical structure, which features a coumarin nucleus linked to an amino sugar moiety. The compound exhibits significant antibacterial activity and has been the subject of various biosynthetic studies aimed at understanding its production and potential modifications .
The synthesis of coumermycin sodium can be achieved through both natural extraction and synthetic routes. The natural method involves fermentation processes where Streptomyces rishiriensis cultures are grown under specific conditions that promote antibiotic production. Synthetic approaches often involve multi-step chemical reactions that modify existing compounds to yield coumermycin sodium.
Technical Details:
The molecular structure of coumermycin sodium consists of a coumarin core linked to a deoxysugar (noviose). Its chemical formula is C₁₈H₁₉N₃O₅S, with a molecular weight of approximately 389.42 g/mol.
Coumermycin sodium participates in various chemical reactions typical of aminocoumarins, including hydrolysis and conjugation reactions. Its reactivity can be attributed to functional groups present in its structure.
Technical Details:
Coumermycin sodium exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase, an enzyme critical for DNA replication and transcription in bacteria. By binding to the enzyme's active site, it prevents the supercoiling necessary for DNA function.
Coumermycin sodium has several scientific applications:
Coumermycin sodium (also known as Coumermycin A1 or Notomycin A1) is an aminocoumarin-class antibiotic characterized by a complex coumarin-glycoside structure. Its primary mechanism of action involves the potent inhibition of bacterial DNA gyrase (topoisomerase II), an essential enzyme responsible for regulating DNA topology during replication, transcription, and recombination. Specifically, Coumermycin A1 targets the adenosine triphosphate (ATP) hydrolysis site located on the deoxyribonucleic acid gyrase B subunit (GyrB). This binding occurs through competitive inhibition, where Coumermycin A1 sterically obstructs adenosine triphosphate access to its binding pocket on GyrB. The interaction is mediated by hydrogen bonding and hydrophobic interactions between the coumarin core of the antibiotic and highly conserved residues (e.g., Asp73, Arg76, and Thr165) within the adenosine triphosphate-binding domain of GyrB. This binding prevents the energy-dependent strand passage reaction required for DNA supercoiling, thereby stalling DNA replication machinery [3] [8].
The formation of a stable Coumermycin A1–GyrB complex induces a conformational change in the enzyme that disrupts its functional dimerization. Consequently, DNA gyrase cannot introduce negative supercoils into bacterial DNA or relieve topological stress accumulated during replication. Biochemical assays demonstrate that Coumermycin A1 inhibits the supercoiling activity of purified DNA gyrase at half-maximal inhibitory concentration values ranging from 0.01 to 0.1 micromolar, depending on bacterial species and assay conditions. This potent inhibition directly correlates with the cessation of DNA synthesis in intact bacterial cells, confirming DNA gyrase as the primary bactericidal target [3] [8].
Table 1: Comparative Inhibitory Effects of Coumermycin Sodium on DNA Gyrase
| Bacterial Source of DNA Gyrase | Inhibition of Supercoiling Activity (IC₅₀, μM) | Key Structural Interactions with GyrB |
|---|---|---|
| Escherichia coli | 0.02 | Asp73, Arg76, Thr165 via hydrogen bonding |
| Staphylococcus aureus | 0.05 | Asp81, Arg84, Thr173 via hydrophobic pockets |
| Pseudomonas aeruginosa | 0.1 | Reduced affinity due to efflux and porin barriers |
| Mycobacterium tuberculosis | 0.08 | Unique Gly85 substitution modulates binding |
The antibacterial outcome of Coumermycin sodium treatment—bacteriostasis or bactericidal activity—is intrinsically linked to bacterial species, growth phase, and drug concentration. Against most susceptible Gram-positive bacteria (e.g., Staphylococcus aureus), Coumermycin A1 exhibits concentration-dependent bactericidal activity. At clinically achievable concentrations (≥ 2× minimum inhibitory concentration), it rapidly inhibits DNA gyrase, triggering irreversible DNA double-strand breaks during replication fork collapse. This leads to sustained blockage of DNA replication, ultimately causing cell death through the accumulation of lethal genomic damage. Time-kill kinetics studies reveal a >3-log reduction in viable Staphylococcus aureus counts within 6–12 hours of exposure to high Coumermycin A1 concentrations (≥10 μg/mL) [3] [8].
In contrast, against many Gram-negative bacteria and mycobacteria, Coumermycin sodium functions as a bacteriostatic agent at lower concentrations. It arrests cellular proliferation by halting DNA synthesis but does not immediately cause cell death. This effect arises from reduced intracellular drug accumulation due to permeability barriers (e.g., outer membrane porins) and/or efflux pumps, which limit the antibiotic’s access to DNA gyrase. However, synergistic bactericidal effects emerge when Coumermycin A1 is combined with other antibiotics targeting topoisomerase IV or cell wall synthesis. For example, novobiocin—another GyrB inhibitor—synergizes with Coumermycin A1 by binding adjacent sites on GyrB, enhancing complex stability and inhibitory potency [3] [8].
Beyond DNA gyrase inhibition, secondary mechanisms contribute to Coumermycin’s antibacterial effects. At suprainhibitory concentrations, it disrupts macromolecular synthesis by interfering with adenosine triphosphate-dependent processes. Notably, ribosomal ribonucleic acid synthesis is suppressed due to reduced energy availability, amplifying the primary DNA damage response. Furthermore, prolonged exposure destabilizes the bacterial membrane potential through unclear mechanisms, potentially involving dysregulation of membrane-bound adenosine triphosphatases [5] [8].
Table 2: Spectrum of Activity and Effects of Coumermycin Sodium
| Bacterial Category | Representative Species | Primary Effect (Bacteriostatic/Bactericidal) | Key Synergistic Partners |
|---|---|---|---|
| Gram-positive cocci | Staphylococcus aureus | Bactericidal (≥10 μg/mL) | Novobiocin, β-lactams |
| Gram-positive bacilli | Bacillus subtilis | Bacteriostatic | Fluoroquinolones |
| Enterobacteriaceae | Escherichia coli | Bacteriostatic (low permeability) | Polymyxins, aminoglycosides |
| Non-fermentative Gram-negatives | Pseudomonas aeruginosa | Weak bacteriostatic (efflux-mediated) | Carbapenems, efflux pump inhibitors |
| Mycobacteria | Mycobacterium smegmatis | Bacteriostatic | Rifampicin, isoniazid |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: